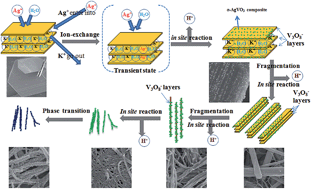Soft chemical in situ synthesis, formation mechanism and electrochemical performances of 1D bead-like AgVO3 nanoarchitectures†
Journal of Materials Chemistry A Pub Date: 2015-07-30 DOI: 10.1039/C5TA05110J
Abstract
The soft chemical process is a useful and unique method for the preparation and design of one-dimensional (1D) nanoarchitectures. 1D bead-like AgVO3 nanoarchitectures are prepared via a soft chemical in situ reaction using the layered structure K2V6O16·2.7H2O platelike particles as the precursor. The formation mechanism is investigated through tracing the evolution of the structure and morphology of intermediate products during the reaction, and it consists of two processes. One is the in situ reaction of the Ag+ ions with the V3O8 layers of K2V6O16. The other is the fragmentation of the 2D platelike composite into a 1D fiber composite. Moreover, the electrochemical investigation shows that after 50 cycles at a current density of 100 mA g−1, the 1D bead-like nanostructure cathode exhibits a higher discharge capacity (127 mA h g−1) than that of 1D nanowires (75 mA h g−1), mainly due to the larger specific surface area and fine particles-constructed architecture.


Recommended Literature
- [1] Small molecule-mediated protein knockdown as a new approach to drug discovery†
- [2] Sulfonated polyether ether ketone – sulfonated graphene oxide composite membranes for polymer electrolyte fuel cells
- [3] Covalent cucurbit[7]uril–dye conjugates for sensing in aqueous saline media and biofluids†
- [4] Effect of diluent chain length on the performance of the electrochemical DNA sensor at elevated temperature†
- [5] Identification of phenolic compounds in Eugenia uniflora leaves by FTICR MS in association with different ionization sources
- [6] A microfluidic labyrinth self-assembled by a chemical garden†
- [7] Discussion
- [8] Synthesis of nickel–iron hydrogenase in Cupriavidus metallidurans is controlled by metal-dependent silencing and un-silencing of genomic islands†
- [9] Homogeneity and tolerance to heat of monolayer MoS2 on SiO2 and h-BN†
- [10] Inside back cover

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 177966-61-9
-
CAS no.: 16284-60-9
-
CAS no.: 14941-53-8
-
CAS no.: 121080-96-4
-
CAS no.: 135861-49-3









